4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole
Overview
Description
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole is a complex organic compound featuring a tert-butyldimethylsilyl ether group and a trityl-protected imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole typically involves multiple steps. The process begins with the protection of the imidazole nitrogen using a trityl chloride reagent. Subsequently, the hydroxyl group is introduced via a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and controlled reaction conditions to achieve consistent yields. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The trityl group can be removed under reducing conditions.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Imidazole N-oxide derivatives.
Reduction: De-tritylated imidazole derivatives.
Substitution: Derivatives with different functional groups replacing the silyl ether.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, providing stability against various reagents.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The trityl group provides steric hindrance, protecting the imidazole ring, while the silyl ether group offers stability against hydrolysis and other reactions. The compound can act as a ligand, binding to metal ions or enzymes, influencing their activity.
Comparison with Similar Compounds
4-(2-((Trimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.
1-Trityl-1H-imidazole: Lacks the silyl ether group.
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-imidazole: Similar but without the trityl protection.
Uniqueness: The presence of both the tert-butyldimethylsilyl and trityl groups makes this compound unique, providing enhanced stability and protection compared to similar compounds.
This detailed overview provides a comprehensive understanding of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
tert-butyl-dimethyl-[2-(1-tritylimidazol-4-yl)ethoxy]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2OSi/c1-29(2,3)34(4,5)33-22-21-28-23-32(24-31-28)30(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-20,23-24H,21-22H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJSLKMCHKRUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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